Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride

Catalog No.
S13114650
CAS No.
1196146-89-0
M.F
C8H12ClN3O2
M. Wt
217.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydr...

CAS Number

1196146-89-0

Product Name

Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride

IUPAC Name

ethyl 2-(aminomethyl)pyrimidine-4-carboxylate;hydrochloride

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

InChI

InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)6-3-4-10-7(5-9)11-6;/h3-4H,2,5,9H2,1H3;1H

InChI Key

LWSGOTHRZFEITP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)CN.Cl

Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride (CAS: 1196146-89-0) is a bifunctional heterocyclic building block engineered for high-throughput medicinal chemistry and scale-up manufacturing [1]. Featuring a pyrimidine core decorated with a C4-ethyl ester and a C2-primary amine, it provides a highly modular scaffold for synthesizing complex pharmacophores, including kinase and protease inhibitors. The critical procurement advantage of this specific compound lies in its presentation as a hydrochloride salt, which protonates the highly nucleophilic primary amine and prevents spontaneous inter- and intramolecular amidation during storage [2]. This stabilization ensures a ready-to-use reagent with predictable stoichiometry, seamlessly integrating into automated library synthesis without the need for immediate derivatization upon receipt.

Research Fit

Workflow

Sequential chemoselective derivatization via orthogonal amine and ester handles, eliminating protecting group steps.

Selection

HCl salt ensures defined protonation and consistent stoichiometry for automated parallel synthesis.

Identity

2-aminomethyl regioisomer enables NMR-based identity verification, distinguishing from common 4- or 6-analogs.

Attempting to substitute this specific hydrochloride salt with its free-base counterpart or related structural analogs introduces severe process inefficiencies and inventory risks. The free-base form of ethyl 2-(aminomethyl)pyrimidine-4-carboxylate is highly susceptible to spontaneous intermolecular amidation, leading to rapid oligomerization and a drastically reduced shelf life that complicates procurement logistics [1]. Furthermore, substituting the ethyl ester with the corresponding free carboxylic acid yields a zwitterionic species with exceptionally poor solubility in standard aprotic organic solvents (e.g., dichloromethane), severely limiting its utility in homogeneous cross-coupling reactions [2]. Finally, utilizing a methyl ester analog often results in premature hydrolysis under mildly basic conditions during multi-step syntheses, whereas the ethyl ester provides an optimized steric shield to maintain orthogonal reactivity [3].

Substitution Risk

Regioisomer Substitution

2-aminomethyl vs. 4- or 6-aminomethyl regioisomers shift NMR signature and hydrogen-bond geometry; identity confirmation may fail without diagnostic line-broadening analysis.

Salt Form Mismatch

Free base analogs may exhibit variable protonation, hygroscopicity, and carbonate formation; reaction stoichiometry may deviate unless re-titrated.

Ester Homolog Swap

Methyl ester analog provides lower lipophilicity and faster hydrolysis; chemoselective deprotection strategies and ADME profile may shift.

Storage Stability & Shelf Life

The hydrochloride salt form of this building block demonstrates superior long-term stability compared to the free-base alternative, directly impacting inventory viability. At 25°C over a 6-month period, the HCl salt retains >98% chromatographic purity, whereas the free base degrades to <85% purity due to spontaneous intermolecular amidation between the primary amine and the ester moiety [1].

Evidence DimensionPurity retention at 25°C over 6 months
Target Compound Data>98% purity (Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate HCl)
Comparator Or Baseline<85% purity (Free base analog)
Quantified Difference>13% higher purity retention over 6 months.
ConditionsAmbient storage (25°C, standard atmospheric pressure), HPLC analysis.

Eliminates the need for specialized cold-chain logistics and prevents material loss due to degradation, directly lowering procurement waste.

NMR regioisomer ID
Head-to-head
2-aminomethyl pyrimidine: no room-temperature ¹H/¹³C line broadening. 4-aminomethyl isomer: significant rotameric broadening (Garner et al.). Provides unambiguous regioisomer assignment without 2D NMR.
Enables direct QC identity confirmation
Binary diagnostic; applicable to incoming inspection in standard deuterated solvents.

Solubility for Automated Synthesis

For automated library synthesis, high solubility in volatile aprotic solvents is paramount. When neutralized in situ with a tertiary amine (e.g., DIPEA), the ethyl ester scaffold achieves a solubility of >50 mg/mL in dichloromethane (DCM). In stark contrast, the free carboxylic acid analog exists as a highly polar zwitterion, exhibiting a solubility of <2 mg/mL in DCM, which necessitates the use of problematic, high-boiling solvents like DMF or DMSO that complicate downstream solvent removal [1].

Evidence DimensionSolubility in Dichloromethane (DCM) at 20°C
Target Compound Data>50 mg/mL (Ethyl ester HCl salt, post in-situ neutralization)
Comparator Or Baseline<2 mg/mL (2-(aminomethyl)pyrimidine-4-carboxylic acid)
Quantified Difference>25-fold increase in aprotic organic solubility.
Conditions20°C, DCM solvent, visual and HPLC quantification.

High solubility in standard volatile aprotic solvents enables seamless integration into high-throughput automated liquid-handling systems and simplifies post-reaction purification.

HCl salt stability
Data to verify
HCl salt MW 217.65, permanently protonated aminomethyl; free base analog (CAS 944901-73-9) MW 181.19, susceptible to variable protonation and carbonate formation. MW difference = 36.46 g·mol⁻¹ (1 eq. HCl).
Guards against batch stoichiometric drift
Supplier-sourced stability data; verify ambient storage behavior in own lab.

Amide Coupling: Chemoselectivity & Step-Economy

The use of the HCl salt provides a protected amine that is instantly liberated by mild base during amide coupling, achieving >90% conversion within 2 hours. Conversely, procuring an N-Boc protected analog requires a dedicated, strongly acidic deprotection step prior to coupling, which not only increases process time but drops the overall two-step throughput yield to approximately 75% [1].

Evidence DimensionOverall yield for standard amide coupling
Target Compound Data>90% yield (HCl salt, direct coupling with DIPEA)
Comparator Or Baseline~75% yield (N-Boc protected analog, two-step deprotection/coupling)
Quantified Difference15% absolute yield improvement and elimination of one synthetic step.
ConditionsStandard HATU/DIPEA coupling with benzoic acid, 2 hours, room temperature.

Direct utilization of the HCl salt improves step-economy and reduces reagent overhead, making scale-up manufacturing significantly more time- and cost-effective.

Ethyl vs. methyl ester
Class-level
Ethyl ester estimated LogP ≈ +0.1 to +0.2; methyl ester LogP = −0.31. Relative alkaline hydrolysis rate ~0.5–0.7× vs. methyl ester. ΔLogP ≈ +0.4–0.5 units.
Supports tunable lipophilicity for cell permeability
Estimates based on QSAR fragment contributions; confirm experimentally for specific assay conditions.
Kinase selectivity implications
Class-level
2-aminomethyl vector orients differently from extensively studied 4-aminomethyl series. C-4 aminomethyl pyrimidine LRRK2 inhibitors show cellular IC₅₀ down to 4–9 nM with >100-fold selectivity over TTK. 2-substitution predicted to shift kinome selectivity fingerprint.
Offers underexplored scaffold for kinase library design
No direct 2- vs. 4-regioisomer kinase panel data publicly available; structural rationale only.
Dual orthogonal handles
Reported
Two synthetically distinct reactive sites: nucleophilic –CH₂NH₂·HCl at C-2, electrophilic –CO₂Et at C-4. Enables sequential amide coupling then ester hydrolysis without protecting groups. Close analogs lack one handle or misposition carboxylate.
Reduces synthetic steps in library production
Synthetic versatility documented across standard coupling/hydrolysis conditions.

Kinase Inhibitor Scaffolds

The pyrimidine core is a privileged pharmacophore for binding the ATP hinge region of kinases. This specific compound provides an ideal starting vector, allowing rapid functionalization of the aminomethyl group to probe the solvent-exposed channel, followed by selective saponification of the C4-ethyl ester for further core elaboration [1].

Peptidomimetic & DPP-IV Inhibitors

Due to its rigid heteroaromatic structure, the compound serves as an excellent bioisostere for natural amino acids. It is highly suited for the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors, where the aminomethyl group mimics critical basic residues required for target engagement without the instability of free-base alternatives [2].

Fragment-Based Discovery Libraries

Its low molecular weight, high aqueous solubility (as an HCl salt), and dual orthogonal vectors for expansion make it an optimal candidate for fragment libraries used in X-ray crystallographic soaking and surface plasmon resonance (SPR) screening campaigns [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
2-aminomethyl scaffold geometry for novel selectivity exploration
NMR regioisomer identity; HCl salt stoichiometry in automated amide coupling
FBDD / DEL library synthesis
Regioisomeric purity verifiable by routine ¹H NMR
Absence of line broadening confirms 2-aminomethyl; orthogonal handles for on-DNA/off-DNA cycles
PROTAC assembly via sequential derivatization
Orthogonal amine and ester reactivity without protecting groups
HCl salt locks amine during ester hydrolysis; slower ethyl ester hydrolysis window
DPP-IV / serine protease inhibitor research
2-aminomethyl-4-carboxylate substitution pattern for subsite exploration
Hydrolysis to free acid for S1/S2 interaction studies; scaffold validated in co-crystal structures

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

217.0618043 g/mol

Monoisotopic Mass

217.0618043 g/mol

Heavy Atom Count

14

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